molecular formula C17H20N2O2S B156613 Aethoxidum CAS No. 1756-44-1

Aethoxidum

Cat. No.: B156613
CAS No.: 1756-44-1
M. Wt: 316.4 g/mol
InChI Key: JNYGERXLRVWVMQ-UHFFFAOYSA-N
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Description

Aethoxidum (French: éthoxid) is identified in pharmacological literature as an anti-tuberculosis agent, classified under the therapeutic category of drugs targeting Mycobacterium tuberculosis. The term "抗痨息" (Chinese: kàng láo xī) directly translates to "anti-tuberculosis," indicating its primary clinical application . Ethoxides are typically strong bases and nucleophiles, but this compound’s medicinal use distinguishes it from industrial ethoxide derivatives like sodium or lithium ethoxide.

Properties

CAS No.

1756-44-1

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1,3-bis(2-ethoxyphenyl)thiourea

InChI

InChI=1S/C17H20N2O2S/c1-3-20-15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22)

InChI Key

JNYGERXLRVWVMQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC

Isomeric SMILES

CCOC1=CC=CC=C1NC(=NC2=CC=CC=C2OCC)S

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC

Other CAS No.

1756-44-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, N,N’-bis(2-ethoxyphenyl)- can be synthesized through a condensation reaction between 2-ethoxyaniline and thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature and pH conditions. The reaction proceeds as follows:

    Step 1: 2-ethoxyaniline is reacted with thiophosgene in the presence of a base such as triethylamine.

    Step 2: The intermediate product is then purified through recrystallization to obtain the final compound.

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes:

    Raw Material Preparation: Ensuring high purity of 2-ethoxyaniline and thiophosgene.

    Reaction Control: Maintaining optimal temperature, pressure, and pH levels.

    Purification: Using techniques such as distillation and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N’-bis(2-ethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Thiourea, N,N’-bis(2-ethoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anti-inflammatory drugs.

    Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of thiourea, N,N’-bis(2-ethoxyphenyl)- involves its ability to form hydrogen bonds with various substrates. This hydrogen bonding facilitates the activation of electrophiles, making them more reactive towards nucleophiles. The compound can also act as a Lewis base, stabilizing transition states and intermediates in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aethoxidum shares functional and structural similarities with other metal ethoxides, particularly sodium ethoxide (C₂H₅ONa) and lithium ethoxide (C₂H₅OLi). Below, we compare these compounds in terms of chemical properties, synthesis, and applications.

This compound
  • Structure : Presumed to be a metal ethoxide (exact metal unspecified).
  • Synthesis: Not detailed in the provided evidence.
  • Appearance: Not described.
Sodium Ethoxide
  • CAS Number : 141-52-6 .
  • Structure : Sodium ion (Na⁺) bonded to an ethoxide ion.
  • Synthesis: Produced via reaction of sodium hydroxide (NaOH) with ethanol under controlled conditions .
  • Appearance: Typically supplied as a concentrated solution in ethanol .
Lithium Ethoxide
  • CAS Number: Not provided.
  • Structure : Lithium ion (Li⁺) bonded to an ethoxide ion.
  • Synthesis: Prepared by reacting metallic lithium with ethanol under anhydrous conditions .
  • Appearance : White to pale yellow solid, often granular .
This compound
  • Primary Use : Anti-tuberculosis therapy, likely inhibiting mycobacterial growth through mechanisms yet to be elucidated .
Sodium Ethoxide
  • Industrial Applications :
    • Catalyst in organic synthesis (e.g., Claisen condensations, esterifications) .
    • Key reagent in pharmaceutical manufacturing (e.g., antibiotics, antivirals) .
  • Reactivity : Strong base (pKa ~15.5), enabling deprotonation of alcohols and carboxylic acids .
Lithium Ethoxide
  • Research Applications: Exploration of novel synthetic pathways (e.g., alkoxide-mediated polymerizations) . Study of reaction mechanisms in organometallic chemistry .
  • Reactivity : Less basic than sodium ethoxide but highly reactive in anhydrous environments .

Data Table: Comparative Overview

Parameter This compound Sodium Ethoxide Lithium Ethoxide
CAS Number Not provided 141-52-6 Not provided
Molecular Formula Presumed M(C₂H₅O) C₂H₅ONa C₂H₅OLi
Appearance Not described Clear solution White-yellow solid
Primary Use Anti-tuberculosis Organic synthesis R&D applications
Synthesis Not detailed NaOH + Ethanol Li + Ethanol

Research Findings and Key Differences

Functional Divergence

  • This compound’s therapeutic role contrasts sharply with the industrial and research applications of sodium and lithium ethoxides. This highlights how minor structural variations (e.g., metal ion choice) dramatically alter a compound’s utility.
  • Sodium Ethoxide: Its strong basicity and solubility in ethanol make it ideal for large-scale pharmaceutical synthesis, whereas Lithium Ethoxide’s lower solubility limits it to specialized laboratory settings .

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